molecular formula C9H23NO3Si B1664141 3-Aminopropyltriethoxysilane CAS No. 919-30-2

3-Aminopropyltriethoxysilane

Cat. No.: B1664141
CAS No.: 919-30-2
M. Wt: 221.37 g/mol
InChI Key: WYTZZXDRDKSJID-UHFFFAOYSA-N
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Description

3-Aminopropyltriethoxysilane is an organosilane compound with the chemical formula C₉H₂₃NO₃Si. It is frequently used in the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules. This compound is particularly valuable for its ability to covalently attach organic films to metal oxides such as silica and titania .

Mechanism of Action

Target of Action

The primary targets of APTES are surfaces of various materials, particularly metal oxide nanoparticles (MONPs) such as silica and titania . APTES is frequently used in the process of silanization, which involves the functionalization of these surfaces with alkoxysilane molecules .

Mode of Action

APTES interacts with its targets through a process known as silanization. This process involves the covalent attachment of organic films to metal oxides . The introduction of an amine group (NH2) enhances the dispersibility and anti-bacterial property of the treated surfaces . APTES can also be used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) .

Biochemical Pathways

The biochemical pathways affected by APTES primarily involve the modification of metal oxide nanoparticle surfaces. The introduction of the amine group enhances their dispersibility and anti-bacterial property . This modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications such as drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

Pharmacokinetics

Its fumes are destructive to the mucous membranes and the upper respiratory tract .

Result of Action

The result of APTES action is the creation of functionalized surfaces with enhanced properties. These surfaces have improved dispersibility, anti-bacterial properties , and can form stable covalent bonds with other materials . This makes APTES a valuable tool in the synthesis of materials and in various applications such as biosensors .

Action Environment

The action of APTES can be influenced by environmental factors. For instance, the process of silanization requires specific conditions for optimal results . Furthermore, APTES should be used in a controlled environment (e.g., a fume hood) due to its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropyltriethoxysilane can be synthesized through the reaction of 3-aminopropylamine with triethoxysilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. The general reaction is as follows:

3-Aminopropylamine+TriethoxysilaneThis compound+By-products\text{3-Aminopropylamine} + \text{Triethoxysilane} \rightarrow \text{this compound} + \text{By-products} 3-Aminopropylamine+Triethoxysilane→this compound+By-products

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts to accelerate the reaction and ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyltriethoxysilane undergoes several types of chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can condense to form siloxane bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water or moisture.

    Condensation: Often catalyzed by acids or bases.

    Substitution: Commonly involves reagents such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

3-Aminopropyltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a silanization agent for modifying surfaces of metal oxides and other materials.

    Biology: Employed in the functionalization of surfaces for cell culture and biosensing applications.

    Medicine: Utilized in the preparation of drug delivery systems and medical imaging agents.

    Industry: Applied in the production of adhesives, sealants, and coatings.

Comparison with Similar Compounds

3-Aminopropyltriethoxysilane is often compared with other organosilanes such as:

    3-Aminopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.

    N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional amino group, providing more sites for functionalization.

    3-Mercaptopropyltrimethoxysilane: Contains a thiol group instead of an amino group, offering different reactivity.

The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-triethoxysilylpropan-1-amine
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InChI

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3
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InChI Key

WYTZZXDRDKSJID-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCO[Si](CCCN)(OCC)OCC
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Molecular Formula

C9H23NO3Si
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Related CAS

29159-37-3
Record name γ-Aminopropyltriethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2027333
Record name 3-Aminopropyltriethoxysilane
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Molecular Weight

221.37 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline]
Record name 1-Propanamine, 3-(triethoxysilyl)-
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Record name 3-(Triethoxysilyl)propylamine
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Boiling Point

217 °C
Record name 3-(Triethoxysilyl)propylamine
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Flash Point

98 °C (closed cup)
Record name 3-(Triethoxysilyl)propylamine
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Density

0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C
Record name 3-(Triethoxysilyl)propylamine
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Vapor Pressure

0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg)
Record name 3-(Triethoxysilyl)propylamine
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Impurities

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane
Record name 3-(Triethoxysilyl)propylamine
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Color/Form

Liquid

CAS No.

919-30-2
Record name (3-Aminopropyl)triethoxysilane
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Record name 3-(TRIETHOXYSILYL)PROPYLAMINE
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Melting Point

-70 °C
Record name 3-(Triethoxysilyl)propylamine
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Synthesis routes and methods I

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
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Synthesis routes and methods II

Procedure details

571 parts of allylamine, 0.38 part of [Rh(NBD)2 ](+). BF4(-) (note: NBD: Norbornadiene), 1.0 part of phenothiazine and 1640 parts of triethoxysilane were charged into a sealed tube and allowed to react in an oil bath for 2 hours at 130° C. Following cooling, the product was analyzed with gas chromatography. Aminopropyltriethoxysilane was produced at a yield of 65% and moreover, the ratio of γ:β isomer was 24:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropyltriethoxysilane
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3-Aminopropyltriethoxysilane
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3-Aminopropyltriethoxysilane
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3-Aminopropyltriethoxysilane
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Customer
Q & A

ANone: 3-Aminopropyltriethoxysilane (APTES) primarily interacts with target surfaces through its silane group (Si(OC₂H₅)₃). The ethoxy groups (OC₂H₅) of APTES undergo hydrolysis in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups (OH) present on various surfaces, such as silica, glass, metal oxides, and even some polymers, forming strong covalent Si-O-Si bonds. This effectively anchors APTES to the surface.

ANone:

  • Spectroscopic Data:
    • Other characterization techniques: X-ray photoelectron spectroscopy (XPS) can provide information about the elemental composition and chemical states of elements within the APTES film []. Atomic force microscopy (AFM) can be used to study the surface morphology and thickness of APTES layers [, ].

ANone: APTES exhibits compatibility with a variety of materials, including:

  • Inorganic materials: Silica [, , , , ], glass [, , ], metal oxides [, ], clays [, , , ], and zeolites [].
  • Polymers: Polypropylene [], poly(ethylene terephthalate) [], and others [, , ].
  • Thermal stability: The thermal stability of APTES-modified materials depends on the specific application and the presence of other components. In general, APTES itself degrades at temperatures above 200 °C [].
  • Solvent effects: APTES films deposited from non-polar solvents exhibit higher density and improved mechanical properties compared to those deposited from polar solvents [].
  • Surface modification: APTES is extensively used to modify the surface properties of various materials, such as enhancing adhesion, promoting cell attachment [], and introducing desired functionalities.
  • Composite materials: APTES acts as a coupling agent, improving the interfacial adhesion between inorganic fillers and polymer matrices, resulting in enhanced mechanical properties [, ].
  • Sensors: APTES can be used to immobilize biomolecules on sensor surfaces for biosensing applications [, ].

ANone: While APTES itself is not a catalyst, the amine group it introduces can act as a catalyst or a support for catalytic species in various reactions:

  • Catalyst support: APTES can be used to anchor metal nanoparticles or other catalytic species onto a support material, improving their stability and activity. For example, APTES-modified magnetic nanoparticles were used to immobilize metalloporphyrins, creating efficient and recyclable catalysts for cyclohexane oxidation [].
  • Organic synthesis: APTES can be used as a catalyst or catalyst support in various organic reactions, including oxidation, reduction, coupling reactions, and heterocyclic synthesis [].
  • Environmental remediation: APTES-modified materials have been studied for the removal of pollutants from wastewater, such as heavy metals and dyes [, ].

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